Cas no 20028-36-8 ((1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine)
(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine Chemical and Physical Properties
Names and Identifiers
-
- (1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine
- (1-benzyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride
- (1-Benzyl-1H-benzoimidazol-2-yl)methylamine
- (1-benzylbenzimidazol-2-yl)methanamine
- 1-Benzyl-2-aminomethyl-1H-benzoimidazole
- 1H-Benzimidazole-2-methanamine,1-(phenylmethyl)-
- C-(1-BENZYL-1H-BENZOIMIDAZOL-2-YL)-METHYLAMINE
- 1-Benzyl-2-aminomethyl-benzimidazol
- 1-Benzyl-1H-benzoimidazol-2-yl-methylamine
- DTXSID80407290
- 20028-36-8
- AM84685
- 1-benzyl-2-aminomethylbenzimidazole
- CS-0333687
- A814179
- (1-benzyl-1H-1,3-benzodiazol-2-yl)methanamine
- AB16830
- [1-(phenylmethyl)-2-benzimidazolyl]methanamine
- FS-2424
- 1H-BENZIMIDAZOLE-2-METHANAMINE, 1-(PHENYLMETHYL)-
- SCHEMBL10877748
- 1-(1-BENZYL-1H-BENZIMIDAZOL-2-YL)METHANAMINE
- FT-0742037
- MFCD03855233
- AKOS002684260
- [1-(phenylmethyl)benzimidazol-2-yl]methanamine
- STL570525
- DB-066034
-
- MDL: MFCD03855233
- Inchi: 1S/C15H15N3/c16-10-15-17-13-8-4-5-9-14(13)18(15)11-12-6-2-1-3-7-12/h1-9H,10-11,16H2
- InChI Key: VEVDESVNDYRKCI-UHFFFAOYSA-N
- SMILES: N1(C(CN)=NC2C=CC=CC1=2)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 237.12700
- Monoisotopic Mass: 237.126597491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 43.8Ų
Experimental Properties
- Density: 1.18
- Boiling Point: 451.1 °C at 760 mmHg
- Flash Point: 226.6 °C
- PSA: 43.84000
- LogP: 3.24360
(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069005236-1g |
(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine |
20028-36-8 | 97% | 1g |
$654.16 | 2023-09-02 | |
| Chemenu | CM155858-1g |
(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine |
20028-36-8 | 97% | 1g |
$626 | 2021-06-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0220-1g |
1-Benzyl-1H-benzoimidazol-2-yl-methylamine |
20028-36-8 | 96% | 1g |
4223.25CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0220-5g |
1-Benzyl-1H-benzoimidazol-2-yl-methylamine |
20028-36-8 | 96% | 5g |
16893CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0220-500mg |
1-Benzyl-1H-benzoimidazol-2-yl-methylamine |
20028-36-8 | 96% | 500mg |
2535.65CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0220-250mg |
1-Benzyl-1H-benzoimidazol-2-yl-methylamine |
20028-36-8 | 96% | 250mg |
1679.12CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0220-100mg |
1-Benzyl-1H-benzoimidazol-2-yl-methylamine |
20028-36-8 | 96% | 100mg |
1263.58CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0220-50mg |
1-Benzyl-1H-benzoimidazol-2-yl-methylamine |
20028-36-8 | 96% | 50mg |
1060.05CNY | 2021-05-07 | |
| Chemenu | CM155858-1g |
(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine |
20028-36-8 | 97% | 1g |
$*** | 2023-03-31 | |
| Ambeed | A671630-1g |
(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine |
20028-36-8 | 97% | 1g |
$551.0 | 2024-04-22 |
(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine Suppliers
(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on (1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine
Recent Advances in the Study of (1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine (CAS: 20028-36-8)
The compound (1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine (CAS: 20028-36-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, biological activity, and potential clinical applications. The information presented here is based on peer-reviewed studies and industry reports published within the last two years.
Recent studies have highlighted the role of (1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine as a key intermediate in the synthesis of novel bioactive molecules. Its unique structural features, including the benzimidazole core and benzylamine moiety, make it a versatile scaffold for drug development. Researchers have explored its potential in targeting various biological pathways, particularly those involved in inflammation, cancer, and infectious diseases. The compound's ability to modulate specific protein-protein interactions has been a focal point of recent investigations.
One of the most notable advancements in the study of this compound is its application in the development of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of (1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine exhibit potent inhibitory activity against several tyrosine kinases implicated in cancer progression. The study utilized structure-activity relationship (SAR) analysis to optimize the compound's efficacy and selectivity, paving the way for further preclinical evaluation.
In addition to its anticancer potential, recent research has explored the compound's antimicrobial properties. A 2022 paper in Bioorganic & Medicinal Chemistry Letters reported that (1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine derivatives showed promising activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, suggesting its potential as a novel antibiotic candidate.
The pharmacokinetic profile of (1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine has also been a subject of recent investigation. A 2023 pharmacokinetic study published in European Journal of Pharmaceutical Sciences evaluated the compound's absorption, distribution, metabolism, and excretion (ADME) properties in animal models. The results indicated favorable oral bioavailability and metabolic stability, which are critical factors for its development as a therapeutic agent. However, the study also identified potential challenges related to blood-brain barrier penetration, which may need to be addressed in future formulations.
From a synthetic chemistry perspective, recent advances have focused on developing more efficient and scalable routes for the production of (1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine. A 2022 study in Organic Process Research & Development described a novel catalytic method for its synthesis, which significantly improved yield and reduced environmental impact compared to traditional approaches. This methodological innovation is expected to facilitate larger-scale production for both research and potential commercial applications.
In conclusion, the growing body of research on (1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine (CAS: 20028-36-8) underscores its potential as a valuable scaffold in drug discovery. While significant progress has been made in understanding its biological activities and optimizing its properties, further studies are needed to fully explore its therapeutic potential and address remaining challenges in its development. The compound continues to be an active area of investigation in both academic and industrial research settings, with promising applications across multiple therapeutic areas.
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